molecular formula C23H20BrN5OS B282904 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide

カタログ番号 B282904
分子量: 494.4 g/mol
InChIキー: HZVBOZLPBZTVQZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. The compound was first synthesized in 2005 by scientists at Abbott Laboratories, and its unique mechanism of action has since been the subject of numerous scientific investigations.

作用機序

The mechanism of action of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves its binding to the hydrophobic groove of Bcl-2 proteins, which prevents them from inhibiting other pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to be particularly effective against cancer cells that overexpress Bcl-2 proteins, such as those found in certain types of leukemia and lymphoma.
Biochemical and Physiological Effects
2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. The compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. However, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has limited activity against certain types of cancer cells, such as those that express high levels of other anti-apoptotic proteins, such as Mcl-1.

実験室実験の利点と制限

One of the main advantages of using 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in laboratory experiments is its high selectivity for Bcl-2 proteins, which allows for precise targeting of cancer cells. The compound is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has limitations in terms of its efficacy against certain types of cancer cells, as well as its potential toxicity in non-cancerous cells.

将来の方向性

Despite its limitations, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has generated significant interest in the scientific community as a potential cancer therapeutic agent. Future research may focus on developing more potent and selective Bcl-2 inhibitors, as well as exploring the use of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide in combination with other cancer therapies. Additionally, further studies may be needed to better understand the mechanisms underlying the resistance of certain cancer cells to 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide, and to identify strategies for overcoming this resistance.

合成法

The synthesis of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide involves several steps, including the condensation of 4-aminophenylhydrazine with benzaldehyde to form the corresponding hydrazone, which is then reacted with 5-(4-bromophenyl)-1,2,4-triazole-3-thiol to produce the desired compound. The final product is purified by column chromatography and characterized by various spectroscopic techniques.

科学的研究の応用

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide has shown promising results in preclinical studies as a potential cancer therapeutic agent. The compound is a selective inhibitor of B-cell lymphoma 2 (Bcl-2) family proteins, which are known to play a critical role in regulating apoptosis (programmed cell death) in cancer cells. By blocking the activity of Bcl-2 proteins, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide can induce apoptosis in cancer cells and inhibit tumor growth.

特性

分子式

C23H20BrN5OS

分子量

494.4 g/mol

IUPAC名

2-[[5-(4-aminophenyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C23H20BrN5OS/c24-18-8-12-20(13-9-18)26-21(30)15-31-23-28-27-22(17-6-10-19(25)11-7-17)29(23)14-16-4-2-1-3-5-16/h1-13H,14-15,25H2,(H,26,30)

InChIキー

HZVBOZLPBZTVQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)N

正規SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。